molecular formula C8H12O B8022476 (1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-methanol

(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-methanol

Cat. No. B8022476
M. Wt: 124.18 g/mol
InChI Key: LUMNWCHHXDUKFI-KJFJCRTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE045219E1

Procedure details

397 g (3 mol) of dicyclopentadiene (DCPD) (produced from Aldrich Inc.) and 331 g (5.7 mol) of allyl alcohol (produced from Aldrich Inc.) were added to a 2 L high-pressure reactor and the temperature of the 2 L high-pressure reactor was increased to 210° C. The resulting mixture was reacted for one hour, stirring at 300 rpm. When the reaction was completed, the reactant was cooled and loaded into a distillation device. The reactant was distilled twice at a reduced pressure of 1 torr using a vacuum pump to attain a product at 56° C. (Yield: 52%).
Quantity
397 g
Type
reactant
Reaction Step One
Quantity
331 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1[CH:5]2[CH:6]3[CH:10]=[CH:9][CH:8]([CH:4]2[CH:3]=C1)[CH2:7]3.C([OH:14])C=C>>[CH:8]12[CH2:7][CH:6]([CH:10]=[CH:9]1)[CH2:5][CH:4]2[CH2:3][OH:14]

Inputs

Step One
Name
Quantity
397 g
Type
reactant
Smiles
C1C=CC2C1C3CC2C=C3
Name
Quantity
331 g
Type
reactant
Smiles
C(C=C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Stirring
Type
CUSTOM
Details
stirring at 300 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was reacted for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reactant was cooled
DISTILLATION
Type
DISTILLATION
Details
The reactant was distilled twice at a reduced pressure of 1 torr
CUSTOM
Type
CUSTOM
Details
at 56° C.

Outcomes

Product
Name
Type
Smiles
C12C(CC(C=C1)C2)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
USRE045219E1

Procedure details

397 g (3 mol) of dicyclopentadiene (DCPD) (produced from Aldrich Inc.) and 331 g (5.7 mol) of allyl alcohol (produced from Aldrich Inc.) were added to a 2 L high-pressure reactor and the temperature of the 2 L high-pressure reactor was increased to 210° C. The resulting mixture was reacted for one hour, stirring at 300 rpm. When the reaction was completed, the reactant was cooled and loaded into a distillation device. The reactant was distilled twice at a reduced pressure of 1 torr using a vacuum pump to attain a product at 56° C. (Yield: 52%).
Quantity
397 g
Type
reactant
Reaction Step One
Quantity
331 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1[CH:5]2[CH:6]3[CH:10]=[CH:9][CH:8]([CH:4]2[CH:3]=C1)[CH2:7]3.C([OH:14])C=C>>[CH:8]12[CH2:7][CH:6]([CH:10]=[CH:9]1)[CH2:5][CH:4]2[CH2:3][OH:14]

Inputs

Step One
Name
Quantity
397 g
Type
reactant
Smiles
C1C=CC2C1C3CC2C=C3
Name
Quantity
331 g
Type
reactant
Smiles
C(C=C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Stirring
Type
CUSTOM
Details
stirring at 300 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was reacted for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reactant was cooled
DISTILLATION
Type
DISTILLATION
Details
The reactant was distilled twice at a reduced pressure of 1 torr
CUSTOM
Type
CUSTOM
Details
at 56° C.

Outcomes

Product
Name
Type
Smiles
C12C(CC(C=C1)C2)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.